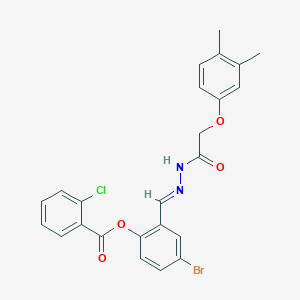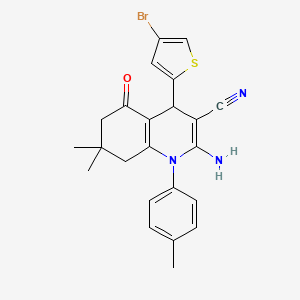![molecular formula C24H20BrN3OS2 B11542868 2-[(6-{[(E)-(4-bromophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B11542868.png)
2-[(6-{[(E)-(4-bromophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-phényléthyl)-2-[(6-{[(E)-(4-bromophényl)méthylidène]amino}-1,3-benzothiazol-2-yl)sulfanyl]acétamide est un composé organique complexe qui comprend un noyau benzothiazole, un groupe bromophényle et une partie phényléthylacétamide
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-(1-phényléthyl)-2-[(6-{[(E)-(4-bromophényl)méthylidène]amino}-1,3-benzothiazol-2-yl)sulfanyl]acétamide implique généralement plusieurs étapes :
Formation du noyau benzothiazole : Cela peut être réalisé par cyclisation du 2-aminothiophénol avec un aldéhyde ou une cétone approprié.
Introduction du groupe bromophényle : Cette étape implique la réaction de l’intermédiaire benzothiazole avec le 4-bromobenzaldéhyde en conditions basiques pour former la base de Schiff.
Fixation de la partie phényléthylacétamide : La dernière étape implique la réaction de la base de Schiff avec la N-(1-phényléthyl)acétamide dans des conditions appropriées pour obtenir le composé cible.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus afin de garantir un rendement et une pureté élevés. Cela peut inclure l’utilisation de réacteurs automatisés, de systèmes à flux continu et de techniques de purification avancées telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau de l’atome de soufre dans le cycle benzothiazole.
Réduction : Des réactions de réduction peuvent se produire au niveau de la base de Schiff, transformant l’imine en amine.
Substitution : Le groupe bromophényle peut participer à des réactions de substitution nucléophile, permettant une fonctionnalisation supplémentaire.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium peuvent être utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en conditions basiques.
Principaux produits formés
Oxydation : Sulfoxydes ou sulfones.
Réduction : Amines.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
N-(1-phényléthyl)-2-[(6-{[(E)-(4-bromophényl)méthylidène]amino}-1,3-benzothiazol-2-yl)sulfanyl]acétamide présente plusieurs applications en recherche scientifique :
Chimie médicinale : Elle peut être explorée comme un candidat médicament potentiel en raison de ses caractéristiques structurelles qui peuvent interagir avec des cibles biologiques.
Science des matériaux : Le composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Études biologiques : Il peut être utilisé comme une sonde pour étudier diverses voies biochimiques et interactions.
Mécanisme D'action
Le mécanisme d’action de ce composé dépendrait de son application spécifique. En chimie médicinale, il peut interagir avec des enzymes ou des récepteurs, en modulant leur activité. Le noyau benzothiazole est connu pour interagir avec diverses cibles biologiques, tandis que le groupe bromophényle peut améliorer l’affinité de liaison par liaison halogène.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(1-phényléthyl)-2-[(6-{[(E)-(4-chlorophényl)méthylidène]amino}-1,3-benzothiazol-2-yl)sulfanyl]acétamide
- N-(1-phényléthyl)-2-[(6-{[(E)-(4-fluorophényl)méthylidène]amino}-1,3-benzothiazol-2-yl)sulfanyl]acétamide
Unicité
La présence du groupe bromophényle dans N-(1-phényléthyl)-2-[(6-{[(E)-(4-bromophényl)méthylidène]amino}-1,3-benzothiazol-2-yl)sulfanyl]acétamide peut fournir des propriétés uniques telles qu’une affinité de liaison accrue et une réactivité spécifique par rapport à ses analogues chloro ou fluoro.
Propriétés
Formule moléculaire |
C24H20BrN3OS2 |
|---|---|
Poids moléculaire |
510.5 g/mol |
Nom IUPAC |
2-[[6-[(4-bromophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C24H20BrN3OS2/c1-16(18-5-3-2-4-6-18)27-23(29)15-30-24-28-21-12-11-20(13-22(21)31-24)26-14-17-7-9-19(25)10-8-17/h2-14,16H,15H2,1H3,(H,27,29) |
Clé InChI |
ZQVWXQGJILGRIF-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11542789.png)
![2,4-dichloro-6-[(E)-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11542793.png)
![3,4,5-trimethoxy-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide](/img/structure/B11542794.png)
![2-{1-Hydroxy-9A,11A-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[A]phenanthren-1-YL}-2-oxoethyl acetate](/img/structure/B11542798.png)
![N-(4-acetylphenyl)-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11542817.png)
![2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B11542824.png)


![N-(dibenzo[b,d]furan-3-yl)-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide](/img/structure/B11542841.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N'-[(1E)-3-phenylpropylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11542848.png)
![(3Z)-3-{2-[(4-methoxyphenyl)acetyl]hydrazinylidene}-N-methyl-N-phenylbutanamide](/img/structure/B11542853.png)
![N'-[(E)-(3-fluorophenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B11542861.png)
![6-Amino-4-(5-bromo-2-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11542873.png)
![(4-{(E)-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)imino]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B11542884.png)
